1-(Difluoromethyl)-3,5-dimethylbenzene
Description
Significance of Organofluorine Compounds in Contemporary Chemical Science
Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical science. researchgate.netmdpi.com The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting exceptional stability to molecules. mdpi.comrsc.org This unique characteristic, stemming from the high electronegativity of fluorine, has profound effects on the physical and chemical properties of organic compounds. mdpi.comsigmaaldrich.com
The introduction of fluorine can alter a molecule's acidity, basicity, lipophilicity, and metabolic stability. rsc.org These modifications are highly sought after in various industrial and academic sectors. Consequently, organofluorine compounds are integral to a wide range of applications, including:
Pharmaceuticals: A significant portion of modern drugs contains fluorine. Fluorination can enhance a drug's efficacy, bioavailability, and metabolic stability, leading to improved therapeutic profiles. researchgate.net
Agrochemicals: Many herbicides, pesticides, and fungicides are organofluorine compounds, valued for their enhanced potency and stability. researchgate.net
Materials Science: Fluoropolymers, such as Teflon, are known for their chemical inertness and low friction, making them invaluable in numerous applications. researchgate.net
Reagents in Catalysis: The strong electron-withdrawing nature of fluorinated groups makes compounds like triflic acid powerful catalysts in organic synthesis. researchgate.net
Unique Characteristics and Research Significance of the Difluoromethyl (-CF2H) Motif
The difluoromethyl (-CF2H) group is a fluorinated motif of particular interest to researchers. It possesses a unique set of properties that distinguish it from other fluorine-containing groups like the more common trifluoromethyl (-CF3) group.
One of the most significant features of the -CF2H group is its ability to act as a hydrogen bond donor . The polarized C-H bond in the difluoromethyl group can participate in hydrogen bonding, a characteristic not typically associated with alkyl groups. This allows the -CF2H group to serve as a bioisostere for common functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. Bioisosteric replacement is a key strategy in drug design to modulate a molecule's biological activity and physicochemical properties.
Furthermore, the difluoromethyl group can enhance a molecule's lipophilicity , which can improve its ability to cross cell membranes. rsc.org This, combined with its increased metabolic stability, makes the -CF2H group a valuable tool for medicinal chemists seeking to optimize drug candidates.
| Property | Description | Significance in Research |
| Hydrogen Bond Donor | The polarized C-H bond can form hydrogen bonds. | Acts as a bioisostere for -OH, -SH, and -NH2 groups, influencing molecular interactions and biological activity. |
| Lipophilicity | Increases the molecule's affinity for lipids. | Can improve membrane permeability and bioavailability of drug candidates. |
| Metabolic Stability | The strong C-F bonds resist metabolic degradation. | Enhances the half-life and duration of action of bioactive molecules. |
| Bioisosterism | Can mimic the spatial and electronic properties of other functional groups. | A key strategy in drug design and the development of agrochemicals. |
Historical Development of Difluoromethylation Methodologies within Organic Chemistry
The journey of organofluorine chemistry began before the isolation of elemental fluorine itself. mdpi.com An early example of synthesizing an organofluorine compound was reported in 1862 by Alexander Borodin, who performed a nucleophilic halogen exchange. mdpi.com The industrial production of organofluorine compounds took off in the 20th century, spurred by discoveries like that of polytetrafluoroethylene (Teflon) in the 1930s and the use of fluorinated compounds in the Manhattan Project. mdpi.com
The development of methods to introduce the difluoromethyl group, or difluoromethylation, has evolved significantly over time. Initially, harsh and non-selective fluorinating agents were used. However, the demand for more precise and milder methods has driven innovation in this area.
Recent decades have seen a surge in the development of sophisticated difluoromethylation techniques. These can be broadly categorized:
Nucleophilic Difluoromethylation: Involves the use of reagents that deliver a "-CF2H" anion.
Electrophilic Difluoromethylation: Utilizes reagents that deliver a "+CF2H" cation.
Radical Difluoromethylation: Employs reagents that generate a ·CF2H radical.
Modern approaches often involve transition-metal-catalyzed cross-coupling reactions and photoredox catalysis, allowing for the late-stage introduction of the difluoromethyl group into complex molecules with high selectivity. These advancements have made the synthesis of difluoromethylated compounds more accessible and efficient, fueling further research into their applications.
Academic Research Objectives and Scope for 1-(Difluoromethyl)-3,5-dimethylbenzene and Analogous Systems
While specific research literature on this compound is not extensively available, the academic objectives for studying this compound and its analogs can be inferred from the known properties of its constituent parts: the difluoromethyl group and the dimethylbenzene (xylene) scaffold.
The primary research interest in a molecule like this compound likely lies in its potential as a building block for more complex molecules in medicinal and agrochemical research. The dimethylbenzene core provides a versatile aromatic platform that can be further functionalized, while the difluoromethyl group imparts the unique properties discussed earlier.
Key research objectives would likely include:
Synthesis of Novel Bioactive Molecules: Using this compound as a starting material to synthesize new drug candidates or agrochemicals. The methyl groups on the benzene (B151609) ring offer sites for further chemical modification, allowing for the creation of a library of related compounds for biological screening.
Structure-Activity Relationship (SAR) Studies: Investigating how the presence and position of the difluoromethyl and methyl groups on the benzene ring influence the biological activity of a larger molecule. This helps in understanding the interactions between the molecule and its biological target.
Exploration of Physicochemical Properties: Characterizing how the combination of the hydrophobic dimethylbenzene moiety and the polar, hydrogen-bond-donating difluoromethyl group affects properties like solubility, lipophilicity, and crystal packing. This information is crucial for formulation and material science applications.
Development of New Synthetic Methodologies: Using this compound as a model substrate to test and refine new difluoromethylation reactions or other synthetic transformations on substituted aromatic rings.
In essence, the academic scope for this compound and its analogs is centered on harnessing the unique properties of the difluoromethyl group within a synthetically versatile aromatic framework to create new molecules with tailored functions for a variety of scientific applications.
Direct Difluoromethylation Strategies
Direct difluoromethylation involves the formation of a C(sp²)–CF₂H bond on a pre-existing aromatic ring. These strategies are broadly categorized into transition metal-catalyzed cross-coupling reactions and direct carbon-hydrogen (C-H) bond functionalization.
Transition Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Various transition metals, including palladium, nickel, copper, cobalt, and iron, have been successfully employed to catalyze the difluoromethylation of aryl (pseudo)halides and related substrates.
Palladium catalysis is a powerful tool for the formation of C–C bonds, and several methods for the difluoromethylation of aryl halides have been developed. nih.gov One significant challenge in these reactions is the reductive elimination step from the arylpalladium intermediate, which can be slower for heteroaryl complexes compared to aryl complexes. nih.govnih.gov
A notable approach involves the palladium-catalyzed aryldifluoromethylation of aryl halides using aryldifluoromethyl trimethylsilanes (TMSCF₂Ar) as the difluoromethyl source. escholarship.orgescholarship.org This reaction is facilitated by a specific, yet simple, dialkylaryl phosphine (B1218219) ligand that promotes the crucial transmetallation step. escholarship.org Computational studies have indicated that despite the presence of fluorine atoms on the α-carbon, the reductive elimination proceeds with a low energy barrier due to the coordination of the difluorobenzyl π-system to the palladium center. escholarship.org This methodology has been applied to the synthesis of various biologically relevant diaryl difluoromethanes. escholarship.orgescholarship.org
Another strategy utilizes the palladium-catalyzed α-arylation of α,α-difluoroketones with aryl bromides and chlorides. The resulting α-aryl-α,α-difluoroketone can then undergo a base-induced cleavage of the acyl–aryl C–C bond. This two-step, one-pot procedure provides a versatile route to difluoromethylarenes from a wide range of electronically varied aryl and heteroaryl halides. acs.org
| Catalyst System | Difluoromethyl Source | Substrate Scope | Key Features |
| Pd catalyst / dialkylaryl phosphine ligand | Aryldifluoromethyl trimethylsilanes (TMSCF₂Ar) | Aryl halides | A specific phosphine ligand promotes transmetallation. escholarship.orgescholarship.org |
| Pd(dba)₂ / DPEPhos | [(SIPr)Ag(SCF₂H)] | Aryl iodides | Efficient for difluoromethylthiolation, a related transformation. nih.gov |
| Palladacyclic complex / P(t-Bu)Cy₂ | α,α-Difluoroketones (indirect) | Aryl/heteroaryl bromides and chlorides | A one-pot, two-step sequence involving arylation followed by C-C bond cleavage. acs.org |
| Pd/Ag bimetallic system | TMSCF₂H | Aryl bromides and iodides | A cooperative bimetallic system for direct difluoromethylation. nih.gov |
Nickel catalysis offers a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Several nickel-based systems have been developed for the difluoromethylation of aromatic compounds. thieme-connect.de One method employs the cross-coupling of chlorodifluoromethane (B1668795) (ClCF₂H) with (hetero)aryl chlorides. thieme-connect.deresearchgate.net This reaction proceeds under mild conditions and tolerates a broad range of substrates, including complex pharmaceuticals. Mechanistic studies suggest a radical pathway that begins with the oxidative addition of the aryl chloride to a Ni(0) species, followed by the involvement of a difluoromethyl radical. thieme-connect.deresearchgate.net
A dual metallaphotoredox system, combining a nickel catalyst with a photoredox catalyst, enables the difluoromethylation of aryl bromides using bromodifluoromethane (B75531) as the CF₂H source. princeton.edu In this process, a silyl (B83357) radical mediates halogen abstraction from bromodifluoromethane to generate the key difluoromethyl radical. princeton.edu Concurrently, the Ni(0) catalyst undergoes oxidative addition to the aryl bromide, and the resulting Ni(II)–aryl intermediate traps the difluoromethyl radical to form the product after reductive elimination. princeton.edu
The use of stable, isolable difluoromethyl zinc reagents in combination with nickel catalysts has also proven effective. nih.gov A reagent prepared from ICF₂H, diethyl zinc, and N,N'-dimethylpropyleneurea (DMPU) can difluoromethylate aryl iodides, bromides, and triflates at room temperature, which represents unprecedentedly mild conditions for such transformations. nih.govlehigh.edu Another approach utilizes difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) as the difluoromethylating agent in a reductive cross-coupling with aryl iodides, where a tridentate terpyridine ligand is crucial for the selective cleavage of the C(sp³)–S bond. cas.cn
| Catalyst System | Difluoromethyl Source | Substrate Scope | Key Features |
| Ni catalyst / Ligand | Chlorodifluoromethane (ClCF₂H) | (Hetero)aryl chlorides | Proceeds via a difluoromethyl radical pathway under mild conditions. thieme-connect.deresearchgate.net |
| Ni / Photoredox dual catalyst | Bromodifluoromethane | Aryl and heteroaryl bromides | Silyl radical-mediated generation of CF₂H radical. princeton.edu |
| Ni catalyst | (DMPU)₂Zn(CF₂H)₂ | Aryl iodides, bromides, triflates | Utilizes a stable, solid zinc reagent; proceeds at room temperature. nih.govlehigh.edu |
| Ni(OTf)₂ / terpyridine | 2-PySO₂CF₂H | Aryl iodides | Ligand-controlled selective C(sp³)–S bond cleavage. cas.cn |
Copper-catalyzed C(sp²)–CF₂H bond formation is a challenging process, partly due to the high energy barrier associated with the oxidative addition to Cu(I). researchgate.net The first isolable CuCF₂H complex, stabilized by an N-heterocyclic carbene (NHC) ligand, was not reported until 2017. researchgate.net
Despite these challenges, effective copper-catalyzed methods have been developed. A significant breakthrough is the copper-catalyzed difluoromethylation of aryl iodides using (difluoromethyl)zinc reagents, which can be readily prepared from difluoroiodomethane (B73695) and zinc. acs.orgacs.org This reaction proceeds efficiently without the need for additional ligands for the copper catalyst or activators for the zinc reagent. acs.org Mechanistic studies show that the transmetallation of the CF₂H group from zinc to copper occurs readily, even at room temperature, to form a cuprate species. acs.orgacs.org This method is particularly effective for aryl iodides bearing electron-withdrawing groups. acs.org
| Catalyst System | Difluoromethyl Source | Substrate Scope | Key Features |
| CuI (catalytic) | (DMPU)₂Zn(CF₂H)₂ | Aryl iodides | Ligand- and activator-free operation; effective for electron-poor substrates. acs.orgacs.org |
The use of earth-abundant and inexpensive metals like iron and cobalt is highly desirable for developing sustainable synthetic methodologies.
The first iron-catalyzed difluoromethylation of arylzincs with difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) has been reported. acs.orgcas.cnnih.gov This method relies on the selective cleavage of a C–S bond and employs a bench-stable sulfone reagent and an inexpensive iron catalyst. acs.orgcas.cn The reaction provides access to a diverse range of difluoromethylated arenes at low temperatures, and radical clock experiments suggest the involvement of radical species in the catalytic cycle. acs.orgnih.gov
While direct cobalt-catalyzed C(sp²)–CF₂H bond formation is less common, cobalt catalysis has been instrumental in the synthesis of reagents for these reactions. For instance, a cobalt-catalyzed process was co-developed for the preparation of aryldifluoromethyl trimethylsilane (TMSCF₂Ar) nucleophiles, which are subsequently used in palladium-catalyzed cross-coupling reactions. escholarship.orgescholarship.org Additionally, cobalt has been shown to catalyze the difluoroalkylation of tertiary aryl ketones, demonstrating its capability in forming C–CF₂ bonds, albeit at an sp³ carbon center. nih.gov This reaction is proposed to proceed through a Co(I)/Co(III) catalytic cycle involving a difluoroalkyl radical. nih.gov
| Metal Catalyst | Difluoromethyl Source / Reagents | Substrate Scope | Key Features |
| Iron (Fe(acac)₃) | 2-PySO₂CF₂H / Arylzincs | Arylzincs | First iron-catalyzed method; proceeds via C-S bond cleavage; involves radical species. acs.orgcas.cn |
| Cobalt | N/A (reagent synthesis) | Arylmagnesium bromides | Catalyzes the synthesis of TMSCF₂Ar reagents for subsequent Pd-catalyzed reactions. escholarship.orgescholarship.org |
Carbon-Hydrogen (C-H) Bond Difluoromethylation Strategies
Direct C–H bond functionalization represents an ideal synthetic strategy due to its atom and step economy, as it avoids the pre-functionalization of substrates. Several methods for the direct C–H difluoromethylation of arenes have emerged.
One approach utilizes a specially designed electrophilic difluoromethylating reagent, which allows for the (phenylsulfonyl)difluoromethylation of electron-rich arenes and heteroarenes under mild, transition-metal-free conditions. nih.govsemanticscholar.org This bench-stable reagent provides a simple and efficient tool for constructing C(sp²)–CF₂SO₂Ph bonds, which can be precursors to C(sp²)–CF₂H. nih.gov
Photocatalysis has also been successfully applied to C–H difluoromethylation. A visible-light photoredox-catalyzed method has been developed for the difluoromethylation of electron-rich N-, O-, and S-containing heteroarenes. acs.org This reaction proceeds under mild conditions, and mechanistic studies point towards an electrophilic radical-type pathway. acs.org Another light-induced method employs a manganese catalyst to enable the direct C–H difluoromethylation of arenes with ArSO₂CF₂Br as the coupling partner. rsc.org Mechanistic investigations suggest that the manganese complex not only generates the active ArSO₂CF₂• radical but also coordinates with the arene via π-complexation, thereby activating the aromatic ring for the reaction. rsc.org
| Method | Reagent/Catalyst | Substrate Scope | Key Features |
| Electrophilic Difluoromethylation | Hypervalent iodine(III)–CF₂SO₂Ph reagent | Electron-rich (hetero)arenes | Transition-metal-free; mild conditions. nih.govsemanticscholar.org |
| Visible-Light Photoredox Catalysis | Photocatalyst (e.g., Ru(bpy)₃²⁺) | Electron-rich heteroarenes | Proceeds via an electrophilic radical pathway. acs.org |
| Manganese-Enabled C-H Functionalization | Mn₂(CO)₁₀ / DavePhos / ArSO₂CF₂Br | Arenes and bioactive molecules | Light-induced; Mn mediates halogen-atom transfer and activates the arene. rsc.org |
Synthetic Methodologies for this compound and Related Aryl Difluoromethylated Scaffolds
The introduction of the difluoromethyl (CF2H) group into aromatic scaffolds is a pivotal strategy in medicinal chemistry and materials science, owing to the unique physicochemical properties conferred by this moiety. The CF2H group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, thereby enhancing the metabolic stability and binding affinity of parent molecules. This article delineates the primary synthetic routes for accessing this compound and analogous aryl difluoromethylated compounds, with a focus on the mechanistic underpinnings of each methodology.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10F2 |
|---|---|
Molecular Weight |
156.17 g/mol |
IUPAC Name |
1-(difluoromethyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C9H10F2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5,9H,1-2H3 |
InChI Key |
QUZHMAAWQDBXPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)F)C |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1 Difluoromethyl 3,5 Dimethylbenzene
Mechanistic Pathways in C-CF₂H Bond Formation
The formation of the C-CF₂H bond on an aromatic ring like 3,5-dimethylbenzene can be achieved through several mechanistic pathways, most notably those involving radical intermediates, transmetalation in catalytic cycles, and redox shuttle mechanisms. These methods provide direct routes for the difluoromethylation of aryl compounds. cas.cnwiley-vch.de
Radical difluoromethylation has emerged as a powerful strategy for forming Ar-CF₂H bonds under mild conditions. researchgate.netrsc.org This pathway involves the generation of a difluoromethyl radical (•CF₂H), which then adds to the aromatic ring. A common approach to generate these radicals is through photoredox catalysis, where a photocatalyst, upon light absorption, initiates a single-electron transfer (SET) process with a suitable difluoromethyl precursor. nih.govmdpi.com
Several reagents can serve as precursors to the •CF₂H radical. Their activation methods vary, including single-electron reduction, single-electron oxidation, or halogen atom abstraction. rsc.orgprinceton.edu
| Precursor | Activation Method | Catalyst/Initiator Example |
| HCF₂SO₂Na (DFMS) | Single-Electron Oxidation | fac-Ir(ppy)₃ / Visible Light |
| BrCF₂H | Halogen Atom Abstraction | (Me₃Si)₃SiH / Photocatalyst |
| ClSO₂CF₂H | Single-Electron Reduction | Photocatalyst |
| Ph₃P⁺CF₂COO⁻ (PDFA) | Decomposition | Heat or Light |
The proposed mechanism for the photocatalytic difluoromethylation of an arene like 3,5-dimethylbenzene begins with the excitation of the photocatalyst (PC) by visible light to its excited state (PC*). This excited state can then reduce a precursor like bromodifluoromethane (B75531) (BrCF₂H) via halogen atom abstraction mediated by a silyl (B83357) radical, or oxidize a precursor like sodium difluoromethanesulfinate (HCF₂SO₂Na) to generate the •CF₂H radical. mdpi.comprinceton.edu This electrophilic radical then adds to the electron-rich π-system of 3,5-dimethylbenzene to form a radical intermediate. Subsequent oxidation and deprotonation yield the final product, 1-(difluoromethyl)-3,5-dimethylbenzene, and regenerate the photocatalyst for the next cycle. nih.govnih.gov
Transmetalation is a fundamental step in many transition metal-catalyzed cross-coupling reactions used for C-CF₂H bond formation. wikipedia.org This process involves the transfer of a difluoromethyl group from a main-group organometallic reagent to a transition metal center, typically palladium or nickel. researchgate.netresearchgate.net
The general sequence in a palladium-catalyzed cycle for the synthesis of this compound from 1-bromo-3,5-dimethylbenzene (B43891) would be:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate (Ar-Pd-X).
Transmetalation: A difluoromethylating agent, such as (DMPU)₂Zn(CF₂H)₂ or [(SIPr)Ag(CF₂H)], transfers the CF₂H group to the palladium center, displacing the halide and forming an Ar-Pd-CF₂H complex. cas.cnresearchgate.net The efficiency of this step is crucial and can be influenced by the nature of the ligands on the palladium and the specific difluoromethylating agent used. cas.cn
Reductive Elimination: The Ar-Pd-CF₂H complex undergoes reductive elimination to form the desired product, Ar-CF₂H, and regenerate the Pd(0) catalyst. wiley-vch.de
Studies have shown that well-defined (difluoromethyl)silver complexes can serve as effective transfer agents to palladium catalysts. cas.cn The choice of metal for the transfer agent is critical; for instance, the transmetalation of a CF₂H group from zinc to copper has been reported to be challenging with electron-rich aryl iodides due to the decomposition of the resulting [CuCF₂H] species. researchgate.net The development of stable and reactive difluoromethylating agents that readily undergo transmetalation is key to the success of these catalytic cycles. cas.cnacs.org
Metallaphotoredox catalysis combines transition metal catalysis with photoredox catalysis to enable challenging cross-coupling reactions under mild conditions. princeton.edu This dual catalytic system is highly effective for the difluoromethylation of aryl halides.
In a representative nickel/photoredox dual catalytic cycle for the formation of this compound, the mechanism involves a synergistic interplay between the two catalysts. princeton.edu
A photocatalyst (e.g., an iridium complex) absorbs visible light and is promoted to an excited state.
Simultaneously, a Ni(0) complex undergoes oxidative addition with an aryl bromide (e.g., 1-bromo-3,5-dimethylbenzene) to form a Ni(II)-aryl intermediate.
The excited photocatalyst initiates a single-electron transfer process that generates a difluoromethyl radical (•CF₂H) from a precursor like bromodifluoromethane. princeton.edu This is often mediated by a silyl radical which performs a halogen atom abstraction. mdpi.comprinceton.edu
The highly reactive •CF₂H radical is trapped by the Ni(II)-aryl complex to form an aryl-Ni(III)-CF₂H intermediate.
This high-valent nickel complex then undergoes reductive elimination to afford the final product, this compound, and a Ni(I) species.
The Ni(I) species is subsequently reduced back to the active Ni(0) catalyst by the oxidized photocatalyst, closing both catalytic cycles. princeton.edu
This redox shuttle mechanism allows for the use of readily available radical precursors that are not amenable to traditional cross-coupling pathways, expanding the scope and utility of difluoromethylation reactions. princeton.edurhhz.net
Chemical Transformations and Derivatizations of the Difluoromethyl Group
Once incorporated into the aromatic ring, the difluoromethyl group in this compound can participate in further chemical transformations, although the high strength of C-F bonds presents a significant challenge. researchgate.net The reactivity can be broadly categorized into transformations of the CF₂H group itself and reactions on the aromatic ring, which are influenced by the electronic properties of the difluoromethyl substituent.
The conversion of the difluoromethyl group into other fluorinated analogues is synthetically challenging. The C-H bond in the CF₂H group is acidic, more so than a typical benzylic C-H bond, due to the presence of the two electron-withdrawing fluorine atoms. This allows for potential deprotonation with a strong base to form an α,α-difluorobenzyl anion. This nucleophilic intermediate could, in principle, be trapped with electrophiles to generate more complex difluoromethylated structures. However, such anions can be unstable and may decompose via fluoride (B91410) elimination to form a carbene.
Direct conversion to a trifluoromethyl (-CF₃) group would require an oxidative fluorination, while conversion to a monofluoromethyl (-CH₂F) group would necessitate a selective reduction. These transformations are difficult to control. A more common synthetic direction is the conversion of a trifluoromethyl group to a difluoromethyl group via selective C-F bond activation and reduction, a process known as defluorination. rhhz.netresearchgate.net The reverse process for a difluoromethyl group is less established. In some contexts, trifluoromethyl-substituted arenes have been shown to react in superacids to undergo protolytic defluorination, forming reactive carbocationic species that can then be trapped. nih.gov A similar activation of a difluoromethyl group could potentially lead to further functionalization.
The difluoromethyl group exerts a significant electronic influence on the aromatic ring. Due to the high electronegativity of fluorine, the -CF₂H group is strongly electron-withdrawing and acts as a deactivating group for electrophilic aromatic substitution (EAS). youtube.com This deactivation makes the aromatic ring of this compound less reactive towards electrophiles than toluene (B28343) or m-xylene. quora.comma.edu
In terms of directing effects for EAS, the substituents on the ring dictate the position of attack by an incoming electrophile:
Methyl groups (-CH₃): These are activating, ortho-, para-directing groups. In this compound, the two methyl groups at positions 3 and 5 direct incoming electrophiles to positions 2, 4, and 6.
Difluoromethyl group (-CF₂H): This is a deactivating, meta-directing group. It directs incoming electrophiles to positions 2 and 6 (which are meta to position 1).
Stereochemical Considerations in Difluoromethylation Reactions
The introduction of a difluoromethyl group into an organic molecule can have profound effects on its biological and chemical properties. When this introduction occurs at a prochiral center or results in the formation of a new stereocenter, the stereochemical outcome of the reaction is of paramount importance. The spatial arrangement of the difluoromethyl group can significantly influence the molecule's interaction with chiral environments, such as biological receptors or chiral catalysts. Therefore, controlling the stereochemistry during difluoromethylation reactions is a critical aspect of modern synthetic organic chemistry.
Several strategies have been developed to achieve stereocontrol in difluoromethylation reactions, broadly categorized as substrate-controlled and reagent-controlled methods. In substrate-controlled approaches, the existing chirality within the substrate molecule directs the incoming difluoromethyl group to a specific face of the reactive center. In reagent-controlled methods, a chiral reagent or catalyst is employed to induce enantioselectivity or diastereoselectivity in the formation of the new stereocenter.
A notable example of a reagent-controlled highly stereoselective reaction involves the use of chiral difluoromethyl phenyl sulfoximine (B86345) for the difluoromethylation of ketimines, leading to the synthesis of enantiomerically enriched α-difluoromethyl amines. mdpi.com This method has demonstrated high efficiency and stereoselectivity across a broad range of substrates. mdpi.com The proposed mechanism for this reaction involves a non-chelating transition state. mdpi.com
The development of catalytic, asymmetric methods for the construction of enantioenriched tertiary and quaternary centers bearing a CHF₂ group is another significant area of research. nih.gov One such method involves the catalytic, asymmetric migratory geminal difluorination of β-substituted styrenes. nih.gov This reaction utilizes commercially available reagents and a simple chiral aryl iodide catalyst to produce a variety of products with difluoromethylated stereocenters. nih.gov The stereodifferentiation in this process is thought to be influenced by cation-π interactions. nih.gov
Furthermore, the reactivity of difluoromethyl sulfoximines has been tuned to act as nucleophilic difluoromethylating agents in the stereoselective synthesis of enantiomerically enriched difluoromethyl tertiary alcohols from aryl ketones. acs.orgnih.gov The key to this method is the diastereoselective addition of the difluoromethyl sulfoximine to the prochiral carbon of the ketone. acs.orgnih.gov
The following table summarizes the results of a study on the stereoselective difluoromethylation of various ketimines using (S)-difluoromethyl phenyl sulfoximine, highlighting the high diastereoselectivity achieved.
Table 1: Substrate Scope of a Stereoselective Difluoromethylation Reaction
| Entry | Substrate (Imine) | Product | Yield (%) | dr |
|---|---|---|---|---|
| 1 | 4g (R¹=p-MeOPh, R²=Ph) | 5g | 99 | 99/1 |
| 2 | 4h (R¹=p-BrPh, R²=Ph) | 5h | 90 | 99/1 |
| 3 | 4i (R¹=o-ClPh, R²=Ph) | 5i | 88 | 99/1 |
| 4 | 4j (R¹=3,4-diClPh, R²=Ph) | 5j | 97 | 99/1 |
| 5 | 4k (R¹=Ph, R²=Et) | 5k | 95 | 99/1 |
| 6 | 4l (cyclic imine) | 5l | - | - |
Data sourced from a study on reagent-controlled highly stereoselective difluoromethylation. mdpi.com
Another approach to achieving stereoselectivity is through phase-transfer catalysis for the α-electrophilic difluoromethylation of β-keto esters. rsc.org This method has been shown to be applicable to various β-keto esters using cinchona-derived phase-transfer catalysts, affording the corresponding products in good yields and enantioselectivities. rsc.org
The development of novel radical CF₂H synthons has also enabled asymmetric radical difluoroalkylation for the synthesis of chiral difluoromethylated amines. nih.gov Nickel-catalyzed Negishi cross-coupling has been employed for the asymmetric construction of carbon stereocenters featuring a difluoromethyl group under mild reaction conditions with excellent enantioselectivity. nih.gov
Advanced Spectroscopic Characterization Methodologies in Difluoromethyl Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
NMR spectroscopy is the most powerful method for the structural elucidation of 1-(Difluoromethyl)-3,5-dimethylbenzene in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a complete picture of the molecule's structure can be assembled.
The ¹H NMR spectrum of this compound provides key information about the different proton environments. The spectrum is expected to show three distinct signals corresponding to the difluoromethyl proton, the aromatic protons, and the methyl protons.
Difluoromethyl Proton (-CHF₂): The single proton on the difluoromethyl group is directly coupled to two equivalent fluorine atoms. This results in a characteristic triplet signal due to ¹H-¹⁹F coupling. The typical chemical shift for such protons is in the range of δ 6.5-7.5 ppm, with a large coupling constant (²JHF) of approximately 55-60 Hz. rsc.org
Aromatic Protons (Ar-H): The benzene (B151609) ring has three protons. Due to the molecule's symmetry, two protons are chemically equivalent (at the C2 and C6 positions), and one is unique (at the C4 position). This leads to two signals in the aromatic region (typically δ 7.0-7.5 ppm). docbrown.info The protons at C2 and C6 would appear as a singlet (or a finely split multiplet), while the proton at C4 would also be a singlet.
Methyl Protons (-CH₃): The two methyl groups at positions 3 and 5 are chemically equivalent due to the molecule's symmetry. They will give rise to a single, sharp singlet in the aliphatic region of the spectrum, typically around δ 2.3 ppm. docbrown.info
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~7.2-7.3 | s | - | Ar-H (2H, C2-H, C6-H) |
| ~7.1 | s | - | Ar-H (1H, C4-H) |
| ~6.8 | t | ²JHF ≈ 56 | -CHF₂ (1H) |
Note: Predicted values are based on typical shifts for analogous compounds.
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Due to symmetry, five distinct carbon signals are expected for this compound. A key feature is the splitting of carbon signals due to coupling with the fluorine atoms (JCF). rsc.org
Difluoromethyl Carbon (-CHF₂): This carbon is directly bonded to two fluorine atoms and will appear as a triplet with a large one-bond coupling constant (¹JCF) of approximately 230-240 Hz. rsc.org
Aromatic Carbons (Ar-C):
The carbon atom directly attached to the -CHF₂ group (C1) will appear as a triplet with a smaller two-bond coupling constant (²JCF) of around 20-25 Hz.
The carbons ortho to the -CHF₂ group (C2 and C6) are equivalent and will show a doublet due to three-bond coupling (³JCF).
The carbons meta to the -CHF₂ group (C3 and C5), which bear the methyl groups, are also equivalent.
The carbon para to the -CHF₂ group (C4) will show a small coupling to the fluorine atoms.
Methyl Carbons (-CH₃): The two equivalent methyl carbons will appear as a single signal in the aliphatic region (~21 ppm).
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~140 | s | - | Ar-C (C3, C5) |
| ~135 | t | ²JCF ≈ 22 | Ar-C (C1) |
| ~130 | s | - | Ar-C (C4) |
| ~125 | d | ³JCF ≈ 5 | Ar-C (C2, C6) |
| ~115 | t | ¹JCF ≈ 235 | -CHF₂ |
Note: Predicted values are based on typical shifts and coupling constants for analogous compounds. rsc.orgrsc.org
¹⁹F NMR is highly sensitive and provides direct information about the fluorine environment. wikipedia.org For this compound, the two fluorine atoms of the -CHF₂ group are chemically equivalent. They are coupled to the single proton of the same group, resulting in a doublet in the ¹⁹F NMR spectrum. wikipedia.org The chemical shift for difluoromethyl groups attached to an aromatic ring typically falls in the range of δ -110 to -115 ppm (referenced to CFCl₃). The coupling constant observed will be the same as in the ¹H NMR spectrum (²JHF ≈ 56 Hz). rsc.org
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|
Note: Predicted values are based on typical shifts for analogous compounds.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula of this compound is C₉H₁₀F₂, corresponding to a molecular weight of 156.17 g/mol . chemscene.com
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 106, corresponding to the parent molecule [C₉H₁₀F₂]⁺. docbrown.info The fragmentation pattern is critical for confirming the structure. Key fragmentation pathways for this compound would likely include:
Loss of a hydrogen atom: [M-H]⁺ at m/z 155.
Loss of a fluorine atom: [M-F]⁺ at m/z 137.
Loss of the difluoromethyl radical: A significant peak at m/z 105, corresponding to the [C₈H₉]⁺ cation (dimethylbenzyl cation), would be expected from the cleavage of the C-C bond between the aromatic ring and the difluoromethyl group.
Formation of Tropylium Ion: Similar to other substituted benzenes, rearrangement to a stable tropylium-like ion is possible. For instance, the loss of a methyl group from the parent molecule is less common but could lead to a fragment at m/z 141. docbrown.info
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Ion | Notes |
|---|---|---|
| 156 | [C₉H₁₀F₂]⁺ | Molecular Ion (M⁺) |
| 155 | [C₉H₉F₂]⁺ | Loss of H radical |
| 137 | [C₉H₁₀F]⁺ | Loss of F radical |
High-Resolution Mass Spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments with high precision (typically to four decimal places). nih.govresearchgate.net This allows for the unambiguous determination of the elemental composition of each ion, confirming that the observed peak at m/z 156.0750 corresponds to the formula C₉H₁₀F₂.
Other Advanced Spectroscopic Techniques for Comprehensive Structural Assignment
While ¹H, ¹³C, ¹⁹F NMR, and MS provide the fundamental data for structural elucidation, other advanced techniques can offer more comprehensive confirmation.
2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for confirming the connectivity of atoms.
COSY (Correlation Spectroscopy): While there is limited proton-proton coupling in this specific molecule, COSY can confirm the absence of coupling between the aromatic, methyl, and difluoromethyl protons. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, definitively assigning the proton signal at ~6.8 ppm to the carbon signal at ~115 ppm (-CHF₂). nih.gov
These combined spectroscopic methodologies provide a robust and detailed characterization of the molecular structure of this compound, ensuring its unambiguous identification.
Applications in Advanced Organic Synthesis and Interdisciplinary Research
Role as a Versatile Synthetic Intermediate and Molecular Building Block
1-(Difluoromethyl)-3,5-dimethylbenzene is a valuable synthetic intermediate and molecular building block in organic synthesis. Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. sigmaaldrich.com These small, structurally diverse molecules are crucial precursors in fields such as medicinal chemistry and agrochemistry, enabling the construction of sophisticated molecular designs. fluorochem.co.uk The utility of this compound stems from the unique properties imparted by the difluoromethyl group and the reactivity of the substituted benzene (B151609) ring.
The difluoromethyl group can influence the chemical reactivity of the molecule and can be a precursor to other functional groups. The benzene ring, substituted with two methyl groups, offers specific sites for further chemical transformations, such as electrophilic aromatic substitution, lithiation followed by reaction with electrophiles, or cross-coupling reactions. These transformations allow for the integration of the 3,5-dimethylphenyl moiety containing the difluoromethyl group into a larger, more complex molecular framework. The presence of the difluoromethyl group can also direct the regioselectivity of these reactions, providing a powerful tool for synthetic chemists to control the outcome of their synthetic routes.
Strategies for Enabling the Synthesis of Complex Molecular Architectures
The synthesis of complex molecular architectures utilizing this compound as a starting material or intermediate can be achieved through a variety of modern synthetic strategies. The development of methods for the efficient incorporation of the difluoromethyl group into target molecules has been an area of active research. researchgate.net
One key strategy involves the late-stage difluoromethylation of complex molecules, where the CF₂H group is introduced in one of the final steps of a synthetic sequence. rsc.org This approach is highly valuable as it allows for the rapid diversification of drug candidates or other functional molecules. While not directly synthesizing this compound, these methods highlight the importance of the difluoromethyl motif. The synthesis of molecules bearing the OCF₂H group, for instance, has been a challenge, with various methods developed to address this. acs.org
Furthermore, difluorocarbene, a versatile and reactive intermediate, is a key species in the synthesis of gem-difluorinated compounds. cas.cn The development of new and environmentally friendly difluorocarbene reagents has expanded the scope of difluoromethylation and gem-difluorocyclization reactions. cas.cn These reagents and strategies can be conceptually applied to precursors of this compound to generate the desired compound, which can then be elaborated into more complex structures.
Radiochemistry for Positron Emission Tomography (PET) Imaging
The difluoromethyl group has emerged as a motif of significant interest in the field of radiochemistry, particularly for the development of radiotracers for Positron Emission Tomography (PET) imaging. researchgate.net The introduction of the fluorine-18 (B77423) (¹⁸F) isotope, a positron emitter with a convenient half-life of 109.8 minutes, into molecules allows for their use as imaging agents to study biological processes in vivo. nih.govresearchgate.net
The development of robust and accessible methods for incorporating [¹⁸F]difluoromethyl groups into small molecules is a key objective for radiopharmaceutical development. researchgate.net While the direct radiosynthesis of ¹⁸F-labeled this compound has not been extensively reported, the methodologies being developed for the radiosynthesis of ¹⁸F-difluoromethyl-containing radiotracers are broadly applicable. researchgate.net These approaches often face the challenge of the diminished reactivity of fluorinated carbon centers towards nucleophilic substitution. nih.gov Overcoming these challenges is crucial for expanding the utility of the [¹⁸F]CF₂H motif in preclinical and clinical PET imaging. The unique properties of the difluoromethyl group can enhance the physiological activities of the resulting radiotracers. researchgate.net
Significance of the Difluoromethyl Motif in Agrochemical and Pharmaceutical Design
The difluoromethyl (CF₂H) group plays a crucial and multifaceted role in the design of modern agrochemicals and pharmaceuticals. nih.govacs.orgacs.org Its incorporation into bioactive molecules can profoundly influence their physicochemical and biological properties, often leading to improved efficacy and pharmacokinetic profiles. nih.govnih.gov
Key Properties and Their Impact:
| Property | Impact on Bioactive Molecules |
| Lipophilicity | The CF₂H group moderately increases lipophilicity, which can enhance membrane permeability and bioavailability. nih.govacs.org It is less lipophilic than the trifluoromethyl (CF₃) group. researchgate.net |
| Metabolic Stability | The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making the CF₂H group more resistant to metabolic degradation and increasing the half-life of the drug. mdpi.com |
| Hydrogen Bonding | The polarized C-H bond in the CF₂H group can act as a hydrogen bond donor, enabling stronger interactions with biological targets like enzymes and receptors. rsc.orgnih.gov |
| Bioisosterism | The CF₂H group can serve as a bioisostere for other functional groups such as hydroxyl (OH), thiol (SH), or amine (NH₂) groups, which are common pharmacophores. nih.govnih.gov This allows for the fine-tuning of a molecule's properties while maintaining its biological activity. |
| Conformational Effects | The introduction of the CF₂H group can influence the conformation of a molecule, which can in turn affect its binding affinity and selectivity for its target. nih.gov |
The strategic placement of a difluoromethyl group, as seen in the structure of this compound, can be a key step in the development of new and improved agrochemicals, including fungicides and insecticides, as well as a wide range of pharmaceutical agents. acs.orgacs.org The ability of the CF₂H group to modulate multiple properties simultaneously makes it a privileged motif in medicinal and agricultural chemistry. nih.gov
Potential Contributions to Functional Materials Science
The unique electronic properties of the difluoromethyl group also suggest potential applications for compounds like this compound in the field of functional materials science. The incorporation of fluorine and fluorinated moieties into organic molecules is a well-established strategy for tuning the properties of materials for various applications. nih.gov
The strong electron-withdrawing nature of the difluoromethyl group can significantly alter the electronic properties of the aromatic ring in this compound. This can influence its photophysical properties, such as absorption and emission spectra, which is a key consideration in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices.
Furthermore, the introduction of fluorine can enhance the thermal and chemical stability of organic materials. The increased stability and altered electronic character imparted by the difluoromethyl group could make this compound a useful building block for the synthesis of novel polymers, liquid crystals, and other advanced materials with tailored properties. While the direct application of this specific compound in materials science is not yet widely documented, the principles of fluorine chemistry suggest a promising potential for its use in the development of next-generation functional materials. nih.govresearchgate.net
Challenges and Future Research Directions in Difluoromethylated Aromatic Chemistry
Development of More Efficient, Sustainable, and Cost-Effective Difluoromethylation Reagents
A primary challenge in difluoromethylation chemistry is the development of reagents that are not only highly effective but also environmentally benign and economical. alfa-chemistry.com Historically, reagents like chlorodifluoromethane (B1668795) (CHF₂Cl) have been used, but its ozone-depleting properties have necessitated the search for alternatives. rsc.orgrsc.org
Current research is focused on several key areas to address these challenges:
Green Fluorination Technologies : The development of methods that utilize inexpensive and non-toxic fluorine sources under mild reaction conditions is a major goal. alfa-chemistry.com This includes exploring the use of fluoroform (CHF₃), a large-volume byproduct of CHF₂Cl synthesis, as a difluoromethylating agent. rsc.org While promising, the low reactivity of fluoroform has limited its application, necessitating the development of new activation methods. rsc.org
Transition-Metal-Free Approaches : To enhance sustainability, there is a growing interest in organocatalytic difluoromethylation methods. alfa-chemistry.com These approaches avoid the use of potentially toxic and expensive transition metals.
Novel Reagent Design : The design of new difluoromethylating reagents with improved stability, reactivity, and safety profiles is crucial. qmul.ac.uk Reagents such as TMSCF₂H (difluoromethyltrimethylsilane), difluoromethyl aryl sulfones (ArSO₂CF₂H), and various zinc-based reagents like (DMPU)₂Zn(CF₂H)₂ have shown promise. rsc.orgchinesechemsoc.org However, their cost and atom economy can be limiting factors for large-scale applications. rsc.org The development of reagents like DFMS (a difluoromethyl sulfonium (B1226848) salt) represents a step towards more user-friendly and scalable options. nih.gov
| Reagent | Advantages | Disadvantages | Key Applications |
|---|---|---|---|
| Chlorodifluoromethane (CHF₂Cl) | Low cost, readily available | Ozone-depleting, requires strong bases | Generation of difluorocarbene for reactions with nucleophiles |
| Fluoroform (CHF₃) | Low cost, byproduct of industrial processes | Low reactivity, requires harsh conditions for activation | Direct C-H difluoromethylation |
| TMSCF₂H | Versatile, widely used nucleophilic source | Relatively expensive | Copper- and palladium-catalyzed cross-coupling reactions |
| ArSO₂CF₂H | Stable, good alternative to TMSCF₂H | Can require harsh reaction conditions | Radical and nucleophilic difluoromethylation |
| (DMPU)₂Zn(CF₂H)₂ | User-friendly, isolable zinc reagent | Stoichiometric use of zinc | Copper- and palladium-catalyzed cross-coupling reactions |
Advancements in Catalytic Systems for Enhanced Regio-, Chemo-, and Stereoselectivity
Achieving high levels of selectivity is a critical aspect of modern synthetic chemistry, and difluoromethylation is no exception. The development of advanced catalytic systems is paramount to controlling the position (regioselectivity), functional group compatibility (chemoselectivity), and three-dimensional arrangement (stereoselectivity) of the introduced CF₂H group.
Regioselectivity : The ability to direct the difluoromethyl group to a specific position on an aromatic ring is a significant challenge, especially in complex molecules with multiple potential reaction sites. eurekalert.org While some methods for C-H difluoromethylation have shown promise, achieving predictable and high regioselectivity remains an area of active research. nih.govrsc.org The use of directing groups and the development of catalysts that can differentiate between various C-H bonds are key strategies being explored. chemrxiv.orgelsevierpure.com For instance, palladium-catalyzed methods have been developed for the para-selective C-H difluoromethylation of aromatic carbonyls. rsc.org
Chemoselectivity : Many biologically active molecules contain a variety of functional groups. A successful difluoromethylation method must be compatible with these groups to be broadly applicable in late-stage functionalization. rsc.org Catalytic systems that operate under mild conditions are often more chemoselective.
Stereoselectivity : The creation of chiral centers containing a difluoromethyl group is of great interest in medicinal chemistry. mdpi.comnih.gov However, the development of catalytic enantioselective difluoromethylation reactions is still in its early stages. rsc.orgacs.org Recent progress has been made in reagent-controlled stereoselective difluoromethylation, providing access to chiral α-difluoromethylamines from ketimines with high efficiency and stereoselectivity. mdpi.comnih.gov Future work will likely focus on developing catalytic asymmetric methods to achieve high enantioselectivity.
Exploration of Novel Reaction Pathways and Mechanistic Insights for C-CF₂H Bond Formation
A deeper understanding of the mechanisms by which C-CF₂H bonds are formed is essential for the rational design of new and improved difluoromethylation methods. rsc.orgmdpi.com Current research is exploring a variety of reaction pathways, each with its own set of advantages and challenges.
Radical Pathways : Radical difluoromethylation has emerged as a powerful tool for the direct C-H functionalization of arenes and heteroarenes. rsc.orgmdpi.com These reactions often proceed under mild conditions, initiated by photoredox catalysis or thermal methods. alfa-chemistry.com Mechanistic studies, including radical trapping experiments, help to elucidate the involvement of radical intermediates in these transformations. researchgate.net
Cross-Coupling Reactions : Transition metal-catalyzed cross-coupling reactions, particularly those using palladium and copper, are widely used for the formation of C(sp²)-CF₂H bonds. rsc.orgcas.cn Mechanistic investigations into these reactions are focused on understanding the key steps of oxidative addition, transmetalation, and reductive elimination.
Difluorocarbene Intermediates : The generation of difluorocarbene (:CF₂) from various precursors is a common strategy for introducing the CF₂H group. rsc.org Mechanistic studies are aimed at understanding the reactivity and selectivity of difluorocarbene with different substrates. beilstein-journals.org
Integration of Difluoromethylated Moieties into Biologically Relevant and Complex Molecular Architectures
The ultimate goal of developing new difluoromethylation methods is to apply them to the synthesis of molecules with valuable biological or material properties. rsc.orgrsc.org The incorporation of the CF₂H group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity. acs.orgmdpi.comnih.gov
Late-Stage Functionalization : A key area of focus is the development of methods for "late-stage" difluoromethylation, where the CF₂H group is introduced at the end of a synthetic sequence. rsc.orgmdpi.com This allows for the rapid diversification of complex molecules and the synthesis of analogs of known drugs and natural products.
Bioisosterism : The CF₂H group is considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups due to its ability to act as a hydrogen bond donor. rsc.orgnih.govnih.gov This property is being exploited in the design of new drug candidates.
PET Imaging : The development of methods for the introduction of the ¹⁸F-labeled difluoromethyl group ([¹⁸F]CF₂H) is of great interest for the synthesis of radiotracers for positron emission tomography (PET) imaging. nih.govresearchgate.netnih.gov This presents unique challenges due to the short half-life of fluorine-18 (B77423).
| Molecule Class | Impact of CF₂H Group | Synthetic Challenge |
|---|---|---|
| Pharmaceuticals | Enhanced metabolic stability, improved binding affinity, increased lipophilicity | Late-stage functionalization of complex drug scaffolds |
| Agrochemicals | Increased potency and metabolic stability | Cost-effective and scalable synthesis |
| PET Radiotracers | Enables in vivo imaging of biological processes | Rapid and efficient incorporation of ¹⁸F |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
